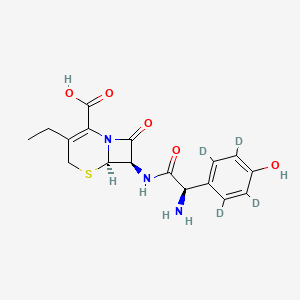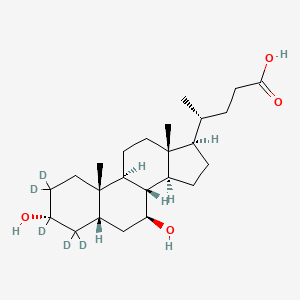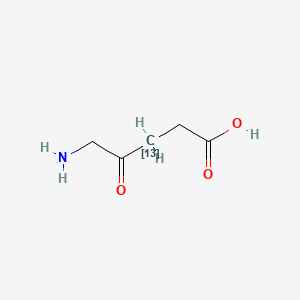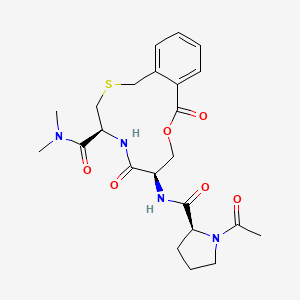
Taurolithocholic acid-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Taurolithocholic acid-d5 is a deuterium-labeled derivative of taurolithocholic acid, a taurine-conjugated form of the secondary bile acid lithocholic acid. This compound is primarily used as an internal standard for the quantification of taurolithocholic acid by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of taurolithocholic acid-d5 involves the deuteration of taurolithocholic acid. Deuterium atoms replace hydrogen atoms in the molecule, which can be achieved through various chemical reactions that introduce deuterium into specific positions of the molecule. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents. The process includes multiple steps of purification to ensure the high purity of the final product. The compound is then tested for its isotopic purity and chemical stability before being marketed for research purposes .
Analyse Des Réactions Chimiques
Types of Reactions
Taurolithocholic acid-d5 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific pH levels, and the use of solvents like methanol or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can produce oxo derivatives, while reduction can yield hydroxy derivatives .
Applications De Recherche Scientifique
Taurolithocholic acid-d5 has a wide range of scientific research applications, including:
Mécanisme D'action
Taurolithocholic acid-d5 exerts its effects by interacting with specific molecular targets and pathways involved in bile acid metabolism. It is known to increase the activity of caspase-3 and -7 in hepatocytes, which are enzymes involved in apoptosis (programmed cell death). This interaction is mediated through the sodium taurocholate cotransporting peptide (NTCP) pathway . Additionally, this compound can induce cholestasis in animal models, providing insights into the mechanisms underlying liver diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Taurochenodeoxycholic acid-d5: Another deuterium-labeled bile acid used for similar research purposes.
Tauroursodeoxycholic acid: A hydrophilic bile acid with neuroprotective and anti-apoptotic properties.
Uniqueness
Taurolithocholic acid-d5 is unique due to its specific deuterium labeling, which makes it an ideal internal standard for mass spectrometry-based quantification. Its ability to induce cholestasis and its role in apoptosis also distinguish it from other bile acids .
Propriétés
Formule moléculaire |
C26H45NO5S |
|---|---|
Poids moléculaire |
488.7 g/mol |
Nom IUPAC |
2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO5S/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32)/t17-,18-,19-,20+,21-,22+,23+,25+,26-/m1/s1/i10D2,16D2,19D |
Clé InChI |
QBYUNVOYXHFVKC-DLRBFDLYSA-N |
SMILES isomérique |
[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)C)([2H])[2H])O |
SMILES canonique |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2Z,5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B12419330.png)
![N-[(1R)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-(1-methylpiperidin-4-yl)piperazin-1-yl]-2-oxo-1-phenylethyl]-1H-indole-6-carboxamide](/img/structure/B12419341.png)






![(13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12419384.png)



